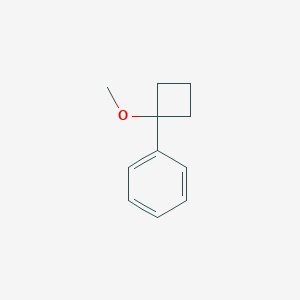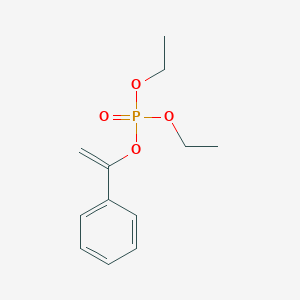
Phosphoric acid, diethyl 1-phenylethenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, diethyl 1-phenylethenyl ester is an organic compound with the molecular formula C12H17O4P It is a derivative of phosphoric acid where the hydrogen atoms are replaced by diethyl and 1-phenylethenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, diethyl 1-phenylethenyl ester typically involves the reaction of phosphoric acid with diethyl and 1-phenylethenyl alcohols. One common method is the esterification reaction, where phosphoric acid reacts with the alcohols in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality ester suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, diethyl 1-phenylethenyl ester undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester back to its corresponding alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions, where the diethyl or 1-phenylethenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Catalysts: Sulfuric acid (H2SO4) or hydrochloric acid (HCl) are often used as catalysts in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce the corresponding alcohols.
Aplicaciones Científicas De Investigación
Phosphoric acid, diethyl 1-phenylethenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the manufacture of specialty chemicals and as a plasticizer in polymer production.
Mecanismo De Acción
The mechanism of action of phosphoric acid, diethyl 1-phenylethenyl ester involves its interaction with specific molecular targets. The ester can undergo hydrolysis to release phosphoric acid and the corresponding alcohols, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Phosphoric acid, diethyl 1-phenylethenyl ester can be compared with other similar compounds, such as:
Phosphoric acid, diethyl 1-phenylethyl ester: Similar structure but with a phenylethyl group instead of phenylethenyl.
Phosphoric acid, diethyl 1-phenylpropyl ester: Contains a phenylpropyl group.
Phosphoric acid, diethyl 1-phenylbutyl ester: Contains a phenylbutyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
1021-45-0 |
|---|---|
Fórmula molecular |
C12H17O4P |
Peso molecular |
256.23 g/mol |
Nombre IUPAC |
diethyl 1-phenylethenyl phosphate |
InChI |
InChI=1S/C12H17O4P/c1-4-14-17(13,15-5-2)16-11(3)12-9-7-6-8-10-12/h6-10H,3-5H2,1-2H3 |
Clave InChI |
TYPMOBYJZAEEDU-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC(=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B14759654.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759655.png)
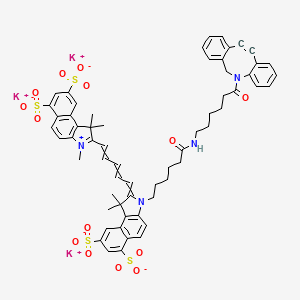


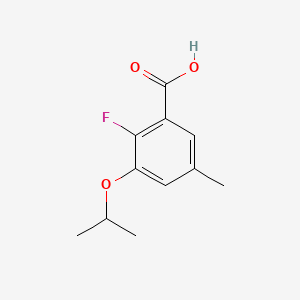

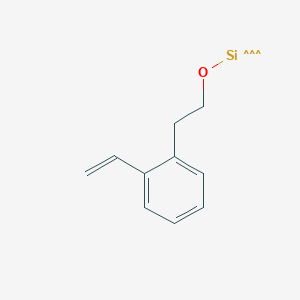
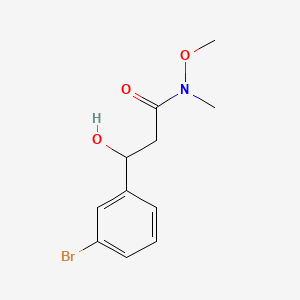

![3,4-bis[[[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14759702.png)
![(3S,5S,10S,12R,13S,14S,17R)-3,5,12,14-tetrahydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14759715.png)
